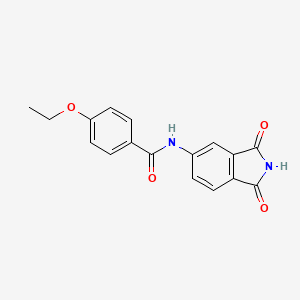

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

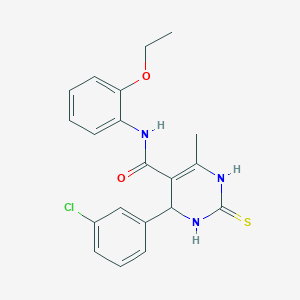

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide, commonly known as DEBIO-0932, is a synthetic small molecule that has been developed as an inhibitor of the protein kinase IKKβ. The compound has shown promising results in preclinical studies as a potential treatment for various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Chemodivergent Annulations and C-H Activation

Research by Xu et al. (2018) on Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation illustrates the potential for N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide in facilitating diverse chemical transformations. This study highlights the efficiency of utilizing metal-catalyzed reactions for complex organic synthesis, which could be applicable to the synthesis and functionalization of N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide for developing new chemical entities or materials (Xu et al., 2018).

Sigma-2 Receptor Probes

Research on sigma-2 receptor probes by Xu et al. (2005) demonstrates the significance of benzamide derivatives in the development of novel diagnostic and therapeutic agents. Given the structural resemblance, N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide could serve as a scaffold for designing sigma receptor ligands, potentially contributing to the understanding and treatment of neurological diseases (Xu et al., 2005).

Antimicrobial Activity

The synthesis and evaluation of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide derivatives by Patel and Dhameliya (2010) for their antibacterial and antifungal activities suggest a promising avenue for N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide in antimicrobial research. Such compounds could be explored for their efficacy against a range of microbial pathogens, contributing to the development of new antibiotics or antiseptics (Patel & Dhameliya, 2010).

AChE Inhibition and Alzheimer's Disease

Andrade-Jorge et al. (2018) investigated the inhibition of acetylcholinesterase (AChE) by dioxoisoindoline derivatives, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's. Given its structural similarity, N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide could be explored for AChE inhibitory activity, offering a novel approach to Alzheimer's therapy (Andrade-Jorge et al., 2018).

properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-23-12-6-3-10(4-7-12)15(20)18-11-5-8-13-14(9-11)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAZPCGPDIOKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorobenzyl)sulfanyl]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B2658617.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide](/img/structure/B2658618.png)

![N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2658620.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2658622.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658629.png)

![1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2658635.png)

![4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2658636.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2658639.png)